5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Description
5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5/c1-23-13-6-3-9(7-14(13)24-2)15-18-16(25-19-15)11-8-10(20(21)22)4-5-12(11)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCYTWCVAHNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-5-nitrobenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 5-(2-amino-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group.
3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the 2-chloro-5-nitrophenyl group.
5-(2-chloro-5-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both the 2-chloro-5-nitrophenyl and 3,4-dimethoxyphenyl groups in 5-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
